molecular formula C17H12FNOS2 B11699864 (5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11699864
M. Wt: 329.4 g/mol
InChI Key: QMMYIWYMKRDXOW-GDNBJRDFSA-N
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Description

(5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a fluorophenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of substituted hippuric acids with aromatic aldehydes. The resulting oxazolones are then converted to the corresponding thiazolidinones under microwave irradiation in the presence of urea and ammonium acetate . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the reagents used.

Scientific Research Applications

(5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with cellular proteins, particularly tubulin. By binding to tubulin, the compound disrupts microtubule polymerization, which is essential for cell division. This leads to the cessation of cell division and exhibits cytostatic effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H12FNOS2

Molecular Weight

329.4 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12FNOS2/c18-14-9-5-4-8-13(14)10-15-16(20)19(17(21)22-15)11-12-6-2-1-3-7-12/h1-10H,11H2/b15-10-

InChI Key

QMMYIWYMKRDXOW-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=S

Origin of Product

United States

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